Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate
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Overview
Description
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate is a complex organic compound with a unique structure that includes a chlorobenzene ring, a sulfonyl group, and a carbonochloridimidothioate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chlorobenzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as bromine and chlorine for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the chloridimidothioate moiety can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzene-1-sulfonyl chloride: Similar in structure but lacks the carbonochloridimidothioate moiety.
Methyl 4-chlorobenzene-1-sulfonate: Similar but with a different functional group attached to the sulfonyl group.
Properties
CAS No. |
63752-85-2 |
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Molecular Formula |
C8H7Cl2NO2S2 |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2S2/c1-14-8(10)11-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
RVNSWDHYIOKMBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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